molecular formula C18H27N3O3 B14781639 Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(methyl)carbamate

Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(methyl)carbamate

Cat. No.: B14781639
M. Wt: 333.4 g/mol
InChI Key: OMNWNOIDDVJALA-UHFFFAOYSA-N
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Description

Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(methyl)carbamate is a complex organic compound that features a piperidine ring, a benzyl group, and a carbamate moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(methyl)carbamate typically involves multiple steps, starting with the preparation of the piperidine ring One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated piperidine derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(methyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and other diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Donepezil: A cholinesterase inhibitor with a benzyl-piperidine structure.

    Piperine: An alkaloid with a piperidine moiety, known for its antioxidant properties.

    Evodiamine: A piperidine alkaloid with anticancer activity.

Uniqueness

Benzyl ((1-((S)-2-aminopropanoyl)piperidin-3-yl)methyl)(methyl)carbamate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in drug discovery and development.

Properties

Molecular Formula

C18H27N3O3

Molecular Weight

333.4 g/mol

IUPAC Name

benzyl N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]-N-methylcarbamate

InChI

InChI=1S/C18H27N3O3/c1-14(19)17(22)21-10-6-9-16(12-21)11-20(2)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13,19H2,1-2H3

InChI Key

OMNWNOIDDVJALA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCC(C1)CN(C)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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